Molnupiravir vs. Remdesivir: 3-Fold Higher Potency in Cell-Based SARS-CoV-2 RdRp Inhibition Assay
In a head-to-head cell-based assay evaluating seven nucleotide analog viral polymerase inhibitors, molnupiravir demonstrated superior inhibition of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) with an EC₅₀ of 0.22 μM compared to 0.67 μM for remdesivir [1].
| Evidence Dimension | Inhibition of SARS-CoV-2 RdRp activity (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.22 μM |
| Comparator Or Baseline | Remdesivir: EC₅₀ = 0.67 μM; Ribavirin, Favipiravir, Penciclovir, Entecavir, Tenofovir also tested in same assay |
| Quantified Difference | 3.0-fold lower EC₅₀ (more potent) than remdesivir |
| Conditions | Cell-based RdRp assay in HEK293T cells co-transfected with SARS-CoV-2 nsp12, nsp7, and nsp8 expression plasmids |
Why This Matters
Procurement for SARS-CoV-2 RdRp inhibition studies should prioritize molnupiravir over remdesivir when greater potency in cell-based systems is required.
- [1] Zhao J, Guo S, Yi D, et al. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase. Antiviral Res. 2021;190:105078. View Source
